2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide

Drug design Physicochemical profiling Solubility prediction

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS 1218331-10-2) is a synthetic phenylalaninamide derivative with molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol. The compound features a racemic (DL) α-amino acid core linked via an amide bond to a 3-methoxypropyl side chain, with a computed XLogP3 of 0.8, indicating moderate lipophilicity balanced by two hydrogen bond donors and three hydrogen bond acceptors.

Molecular Formula C13H20N2O2
Molecular Weight 236.315
CAS No. 1218331-10-2
Cat. No. B581460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide
CAS1218331-10-2
Molecular FormulaC13H20N2O2
Molecular Weight236.315
Structural Identifiers
SMILESCOCCCNC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C13H20N2O2/c1-17-9-5-8-15-13(16)12(14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,14H2,1H3,(H,15,16)
InChIKeyBHRROCXFFOWRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS 1218331-10-2): Physicochemical Identity and Structural Baseline for Procurement Decisions


2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS 1218331-10-2) is a synthetic phenylalaninamide derivative with molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol [1]. The compound features a racemic (DL) α-amino acid core linked via an amide bond to a 3-methoxypropyl side chain, with a computed XLogP3 of 0.8, indicating moderate lipophilicity balanced by two hydrogen bond donors and three hydrogen bond acceptors [2]. It is primarily categorized as a research building block and is commercially supplied at a minimum purity of 95% .

Why Generic Substitution Among N-Alkoxypropyl Phenylalaninamide Building Blocks Fails: Physicochemical and Conformational Specificity of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide


In-class N-alkoxypropyl phenylalaninamide analogs—including derivatives with shorter alkoxy spacers (e.g., 2-methoxyethyl) or alternative amino acid cores (e.g., valinamide, alaninamide)—differ substantially in computed physicochemical properties that govern solubility, permeability, and target engagement. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS 1218331-10-2) is distinguished by its balanced HBA/HBD ratio of 3/2, a moderate XLogP3 of 0.8, and seven rotatable bonds, which together define its conformational flexibility and hydrogen-bonding capacity relative to closest comparators [1]. Substitution with a 2-amino-N-(3-methoxypropyl)propanamide scaffold (CAS 1132804-54-6) eliminates the phenyl ring, reducing lipophilicity and altering the hydrogen bond acceptor-to-donor balance, while the benzamide analog (CAS 30481-59-5) presents higher LogP and altered electronic distribution due to direct aryl-amide conjugation . These quantifiable differences mean that generic interchange without physicochemical verification risks unpredictable solubility, divergent synthetic reactivity, and loss of structure-activity relationship (SAR) continuity in lead optimization programs.

Product-Specific Quantitative Differentiation Evidence: 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide Against In-Class and Scaffold Analogs


Hydrogen Bond Acceptor-to-Donor (HBA/HBD) Ratio of 1.5 Offers Differentiated Physicochemical Balance vs. Benzamide and Alaninamide Comparators

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide presents an HBA count of 3 and HBD count of 2 (ratio 1.5), compared to the 3-methoxypropyl alaninamide analog (CAS 1132804-54-6) which also has 3 HBA / 2 HBD, but lacks the phenyl ring, and the benzamide analog (CAS 30481-59-5) which has an estimated HBA of 3 and HBD of 2 but a different electronic environment due to direct aryl-amide conjugation [1]. The phenylalaninamide core of the target compound provides a unique combination of aromatic π-stacking potential absent in the alaninamide scaffold, while maintaining the same nominal HBA/HBD ratio and a TPSA (Topological Polar Surface Area) of 64.4 Ų [1].

Drug design Physicochemical profiling Solubility prediction

XLogP3 of 0.8 Contrasts Markedly with the Alaninamide Analog (XLogP3 -0.8), Defining a 1.6 Log Unit Lipophilicity Window for Membrane Permeability Profiling

The computed XLogP3 for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is 0.8, reflecting the contribution of the phenyl ring to overall lipophilicity [1]. In contrast, its closest N-(3-methoxypropyl) analog lacking the phenyl substituent, 2-amino-N-(3-methoxypropyl)-DL-propanamide (CAS 1132804-54-6), has an XLogP3 of -0.8, a difference of 1.6 log units . This 40-fold theoretical difference in partition coefficient translates to significantly differentiated predicted membrane permeability and oral absorption characteristics under standard drug-likeness models, positioning the target compound within a more favorable lipophilicity range (0 < LogP < 3) for CNS and oral drug candidates.

Lipophilicity ADME prediction Membrane permeability

Molecular Weight Difference of +76.1 Da vs. Alaninamide Scaffold Provides Detectable Mass Shift for Metabolite Identification Assays

The molecular weight of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is 236.31 Da, which is 76.1 Da larger than the analogous 2-amino-N-(3-methoxypropyl)-DL-propanamide (MW = 160.21 Da) due to the presence of the phenyl substituent [1]. With a monoisotopic mass of 236.152477885 Da, the target compound provides a distinct mass signature that facilitates unambiguous detection and quantification in LC-MS/MS-based metabolic stability and pharmacokinetic assays when used alongside lower-molecular-weight scaffold analogs in the same analytical run.

Mass spectrometry Metabolite identification LC-MS

Rotatable Bond Count of 7 vs. 5 in the Alaninamide Analog Indicates Greater Conformational Sampling Capacity for Induced-Fit Binding Models

2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide possesses 7 rotatable bonds, compared to only 5 for the 3-methoxypropyl alaninamide analog (CAS 1132804-54-6) [1]. The two additional rotatable bonds in the target compound arise from the phenylalanine side chain (Cα–Cβ and Cβ–Cγ bonds), enabling greater conformational entropy and a larger ensemble of accessible low-energy conformers. This increased flexibility may facilitate accommodation within induced-fit binding pockets of target proteins, a property not available in the truncated alaninamide scaffold.

Conformational analysis Molecular flexibility Induced-fit binding

Minimum 95% Purity Specification Provides Reproducible Starting Quality for Parallel Synthesis vs. Non-Commercial or In-House Synthesized Analogs

Commercially sourced 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS 1218331-10-2) is supplied at a certified minimum purity of 95%, as reported by the vendor . While in-house synthesized analogs may exhibit batch-dependent purity variability that introduces noise into biological assay data, purchasing the compound at a defined purity specification ensures batch-to-batch consistency for parallel library synthesis and SAR studies. No equivalent purity specification is currently publicly available for the non-commercial or custom-synthesized comparators cited in this analysis.

Chemical purity Reproducibility Library synthesis

DL Racemic Form Provides a Built-In Stereochemical Negative Control for Enantiomer-Specific Biological Profiling

The DL designation of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide indicates it is a racemic mixture containing both (R)- and (S)-enantiomers at the α-carbon [1]. Using the racemate as a reference compound in enantioselectivity assays allows direct measurement of eudismic ratios when compared to the resolved single enantiomers. Suppliers such as Combi-Blocks (distributed via Wako) list the compound as a research reagent with catalog number OT-2363, confirming its availability as a defined racemic standard . This built-in stereochemical control is unavailable with enantiopure single-isomer comparators, which require separate procurement or resolution.

Stereochemistry Enantioselectivity Negative control

Best Research and Industrial Application Scenarios for 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide Based on Quantified Differentiation Evidence


Parallel Library Synthesis and Physicochemical SAR: Differentiated XLogP3 and HBA/HBD Profiling

When constructing focused libraries of phenylalanine-derived amides for drug discovery programs, the XLogP3 of 0.8 and balanced HBA/HBD ratio of 3/2 uniquely position 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS 1218331-10-2) for lead-like property space optimization [1]. Its 1.6 log unit lipophilicity advantage over the non-phenyl alaninamide analog (XLogP3 -0.8) makes it a rational starting point for building blocks intended for CNS-penetrant or orally bioavailable candidate series, where LogP values between 0–3 are desired .

Enantiomer-Specific Activity Screening: Racemic DL Form as a Stereochemical Baseline

The racemic (DL) nature of the compound at the α-carbon provides a built-in stereochemical negative control for assaying enantiomer-specific biological activity [1]. Procurement of the single, commercially available racemate (Combi-Blocks catalog OT-2363) enables median-effect profiling from which the eudismic ratio (ratio of activity between eutomer and distomer) can be derived once resolved enantiomers are compared . This application is particularly relevant for programs targeting stereospecific enzymes or receptors, such as proteases and GPCRs.

Conformational Flexibility-Driven Lead Exploration: 7 Rotatable Bonds for Induced-Fit Target Engagement

With 7 rotatable bonds—40% more than the truncated alaninamide comparator (5 rotatable bonds)—the compound enables exploration of targets featuring flexible or cryptic binding pockets that demand conformational adaptation [1]. This property is especially valuable in fragment-based drug discovery (FBDD) and scaffold-hopping campaigns where rigid analogs fail to achieve sufficient binding entropy .

High-Throughput ADME Screening with Definitive Mass Separation: +76.1 Da Mass Difference from Non-Phenyl Analogs

The +76.1 Da mass difference between the target compound (MW 236.31) and the alaninamide analog (MW 160.21) allows baseline-resolved detection in LC-MS/MS ADME profiling assays [1]. This mass separation is sufficient for simultaneous analysis of multiple scaffold analogs in a single chromatographic run without isotopic interference, facilitating high-throughput metabolic stability, permeability, and plasma protein binding determinations in early drug discovery.

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